REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C([Li])CCC.CN([CH:25]=[O:26])C1C=CC=CC=1.Cl>C1COCC1.O>[CH:25]([C:4]1[CH:3]=[C:2]([Cl:1])[CH:11]=[CH:10][C:5]=1[C:6]([NH:8][CH3:9])=[O:7])=[O:26]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NC)C=C1
|
Name
|
|
Quantity
|
30.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.27 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was then refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted three times with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting brown oil was purified on silica by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C(=O)NC)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |